molecular formula C23H21N3O4S2 B2549637 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1252856-24-8

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2549637
CAS RN: 1252856-24-8
M. Wt: 467.56
InChI Key: XMOCKZNCBPQFDE-UHFFFAOYSA-N
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Description

The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide” is a heterocyclic compound. Heterocyclic compounds have a great importance in medicinal chemistry . This compound is a derivative of quinazolines which possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. One method of organic synthesis of these compounds is the classic Biginelli reaction . This reaction is done by acid-catalyzed condensation of ethyl acetoacetate, benzaldehyde, and urea in ethanol by refluxing the mixture and cooling .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl group, a benzyl group, a sulfanyl group, and a N-(3,4-dimethoxyphenyl)acetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The compound can undergo various reactions due to the presence of multiple functional groups .

Scientific Research Applications

Structural Analysis and Synthesis

Compounds related to the mentioned chemical structure, such as those involving 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have been structurally analyzed to understand their molecular conformation and potential reactivity. For instance, the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs have been reported, highlighting the folded conformation of the molecules and the inclination angles between the pyrimidine and benzene rings. These structural insights are crucial for designing compounds with specific biological or chemical properties (Subasri et al., 2017).

Potential Applications in Medicinal Chemistry

Several pyrimidine derivatives, similar to the compound , have been synthesized and evaluated for their potential as inhibitors of key biological enzymes, offering insights into their applications in developing new therapeutic agents. For example, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been studied as nonclassical antifolate inhibitors of thymidylate synthase, with implications for their use as antitumor and antibacterial agents. These compounds have been shown to exhibit varying degrees of potency against human thymidylate synthase, which is a target for cancer therapy (Gangjee et al., 1996).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of pyrimidine derivatives underscore their potential in addressing various health challenges. For instance, compounds synthesized from 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been tested for anticancer activity, demonstrating their utility in developing new treatments for cancer (Horishny et al., 2021).

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-29-18-9-8-16(12-19(18)30-2)24-20(27)14-32-23-25-17-10-11-31-21(17)22(28)26(23)13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCKZNCBPQFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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